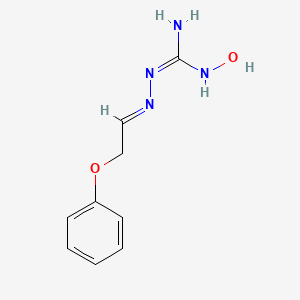![molecular formula C16H11Br2FN4O B15284431 (4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that belongs to the class of pyrazoline derivatives.
Vorbereitungsmethoden
The synthesis of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine and pyrazoline rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one include other pyrazoline derivatives and pyridine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Eigenschaften
Molekularformel |
C16H11Br2FN4O |
|---|---|
Molekulargewicht |
454.09 g/mol |
IUPAC-Name |
4-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Br2FN4O/c1-9-13(8-21-15-14(18)6-10(17)7-20-15)16(24)23(22-9)12-4-2-11(19)3-5-12/h2-8,22H,1H3/b21-8+ |
InChI-Schlüssel |
GJUBHLXIJKRWRW-ODCIPOBUSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/C3=C(C=C(C=N3)Br)Br |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=C(C=C(C=N3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284350.png)
![(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B15284358.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![4-[(Mesitylimino)methyl]benzene-1,3-diol](/img/structure/B15284377.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B15284382.png)
![4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B15284383.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(4-Hydroxy-3-methoxybenzylidene)amino]benzamide](/img/structure/B15284395.png)
![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B15284399.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B15284405.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15284420.png)
![(5Z)-2-anilino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284424.png)
![ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate](/img/structure/B15284430.png)
